molecular formula C7H13ClN4 B1532529 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride CAS No. 1822674-31-6

3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride

Cat. No. B1532529
M. Wt: 188.66 g/mol
InChI Key: QVFXKDHWVKPJHV-UHFFFAOYSA-N
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Description

“3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-22-2 . It has a molecular weight of 202.69 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds, has been reported . These hybrids were synthesized by a click reaction and characterized by various spectroscopic techniques like IR, NMR, and HRMS .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride” are not available, similar compounds such as benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized and examined for their α-amylase and α-glucosidase inhibitory potential .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 202.69 . The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H .

Scientific Research Applications

Anticonvulsant Effects

Research into nonimidazole histamine H3 receptor antagonists/inverse agonists, incorporating a triazole moiety, has shown promising results for epilepsy treatment. Novel compounds designed by merging the H3 receptor pharmacophore with a 1,2,4-triazole structure exhibited significant anticonvulsant activities. These findings suggest that exploring triazole-containing compounds, like 3-(2H-1,2,3-triazol-2-yl)piperidine derivatives, could be a viable route in developing new epilepsy treatments (Song et al., 2020).

Antifungal Agents

A novel synthesis method for 1,2,4-triazines, which are structurally related to triazole-piperidine compounds, demonstrated potent antifungal activities against various pathogens, including Candida albicans and Aspergillus niger. This highlights the potential of triazole derivatives, including those with a piperidine ring, in developing new antifungal medications (Sangshetti & Shinde, 2010).

Molecular Structure Studies

Investigations into the molecular structure and vibrational spectra of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one molecules provide insights into the structural characteristics of piperidine and triazole derivatives. Such studies are crucial for understanding the interactions and stability of potential pharmaceutical compounds (Taşal et al., 2009).

Antimicrobial Activity

Research into 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating piperidine or pyrrolidine rings, revealed strong antimicrobial activities. The study emphasizes the potential of triazole-piperidine derivatives in addressing microbial resistance and developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(triazol-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-2-7(6-8-3-1)11-9-4-5-10-11;/h4-5,7-8H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFXKDHWVKPJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride
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3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride
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3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride
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3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride

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